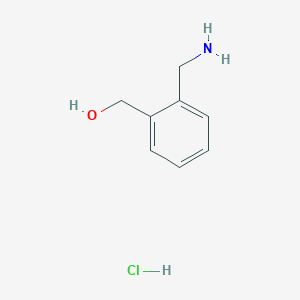

(2-(Aminomethyl)phenyl)methanol hydrochloride

Übersicht

Beschreibung

“(2-(Aminomethyl)phenyl)methanol hydrochloride” is an organic compound. It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development process and chemical production process .

Synthesis Analysis

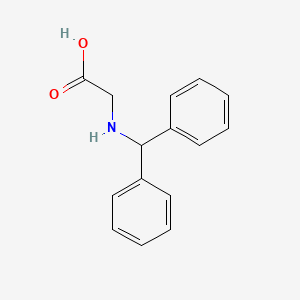

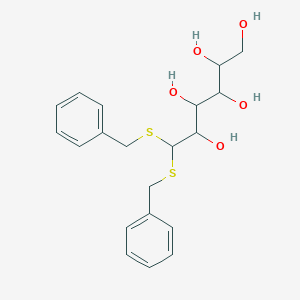

The synthesis of “(2-(Aminomethyl)phenyl)methanol hydrochloride” can be produced by the hydrogenation of 2-aminoisobutyric acid or its esters . It is also a useful research intermediate for the total synthesis of Adalinine .Molecular Structure Analysis

The molecular formula of “(2-(Aminomethyl)phenyl)methanol hydrochloride” is C8H12ClNO . The InChI code is 1S/C8H11NO.ClH/c9-5-7-2-1-3-8 (4-7)6-10;/h1-4,10H,5-6,9H2;1H .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-(Aminomethyl)phenyl)methanol hydrochloride” include a molecular weight of 173.64 , a density of 1.1±0.1 g/cm3 , a boiling point of 271.2±20.0 °C at 760 mmHg , and a flash point of 117.8±21.8 °C .Wissenschaftliche Forschungsanwendungen

Synthesis Applications

Amino Acid Methyl Esters Synthesis : A method involves reacting amino acids with methanol to produce amino acid methyl ester hydrochlorides, suitable for both natural and other amino acids, including aromatic types (Jiabo Li & Y. Sha, 2008).

2-(Disubstituted Amino)-5(4)phenylimidazoles Synthesis : Synthesizing 2-(disubstituted amino)-5(4)phenylimidazoles involves reacting 1-phenyl-1,2-propanedione with disubstituted guanidines in methanol, leading to various imidazole derivatives (T. Nishimura et al., 1975).

Nitro Aromatic Compounds Reduction : (2-Pyridyl)phenyl methanol acts as a hydrogen donor for reducing nitro aromatic compounds, facilitating the formation of β-amino esters through a domino process (D. Giomi et al., 2011).

Aza-Piancatelli Rearrangement : Furan-2-yl(phenyl)methanol derivatives undergo aza-Piancatelli rearrangement with aminophenol or amino thiophenol, leading to thiazine or oxazine derivatives (B. Reddy et al., 2012).

Synthesis of Laquinimod : Aminolysis reaction of ester with N-ethylaniline in methanol is a crucial step in synthesizing laquinimod, a drug for multiple sclerosis treatment (K. Jansson et al., 2006).

Methanol in Lipid Dynamics Studies : Methanol significantly impacts lipid dynamics in biological and synthetic membranes, affecting lipid transfer and flip-flop kinetics (Michael H. L. Nguyen et al., 2019).

Palladium Catalyzed C-H Halogenation : (6-Amino-2-chloro-3-fluorophenyl)methanol synthesis via palladium catalyzed C-H halogenation showcases an environmentally friendlier approach with higher yields and better selectivity (Xiuyun Sun et al., 2014).

Synthesis of Aroyl-pyrrolo Benzodiazepin Carboxylic Acids : Reaction of 1-(2-aminomethylphenyl)-1H-pyrrole hydrochloride in methanol leads to the synthesis of aroyl-pyrrolo[1,2-a][1,4]benzodiazepin carboxylic acids with potential pharmacological effects (S. Massa et al., 1989).

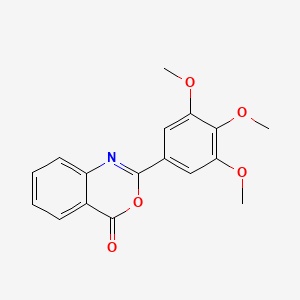

2-Aminobenzohydrazides and Schiff Bases Reaction : Methanol aids in the reaction of 2-aminobenzohydrazides with Schiff bases, leading to the formation of quinazolinones and oxadiazoles (P. Reddy et al., 1986).

Methanol in Capillary Zone Electrophoresis : Employing methanol in capillary zone electrophoresis enables the separation of aromatic and aliphatic acids due to specific shifts in solute pKa values (M. Chiari & E. Kenndler, 1995).

pH and Ion Concentration Effects in Chromatography : Studying the effects of octylamine hydrochloride concentration and pH in methanol-water eluents on various acids and amines enhances the understanding of ion-interaction in chromatography (R. C. Kong et al., 1980).

Direct N-Monomethylation of Aromatic Primary Amines : Methanol serves as a methylating agent in the N-monomethylation of aromatic primary amines, presenting a synthetic method with low environmental impact (Feng Li et al., 2012).

Hydrogenation of Styrene Oxide : Methanol and supercritical carbon dioxide are used in the hydrogenation of styrene oxide to produce 2-phenyl ethanol, demonstrating a clean and green process (G. Yadav & Yuvraj S. Lawate, 2011).

Aryl 2-Piperidyl Methanols Synthesis : Synthesizing aryl 2-piperidyl methanols from chiral α-aminonitrile involves reaction with aldehydes, highlighting a method for obtaining enantiomerically pure compounds (A. Delgado & David Mauleœn, 1988).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[2-(aminomethyl)phenyl]methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c9-5-7-3-1-2-4-8(7)6-10;/h1-4,10H,5-6,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVJCDPZZYDVZIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80500674 | |

| Record name | [2-(Aminomethyl)phenyl]methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4152-84-5 | |

| Record name | Benzenemethanol, 2-(aminomethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4152-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Aminomethyl)phenyl]methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.